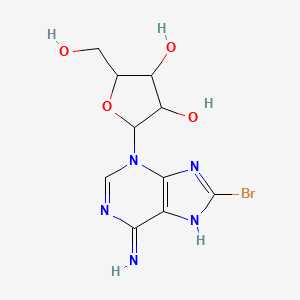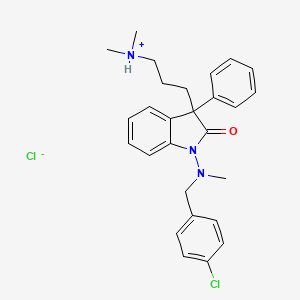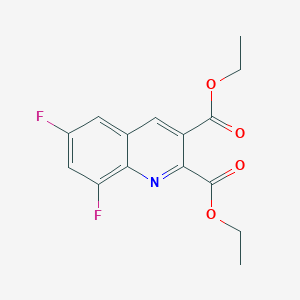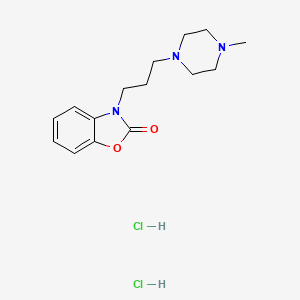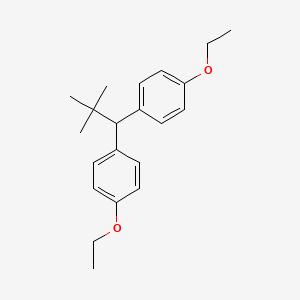
Tungsten trifluoride monosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of tungsten trifluoride monosulfide typically involves the reaction of tungsten hexafluoride with sulfur-containing compounds under controlled conditions. One common method is the reaction of tungsten hexafluoride with hydrogen sulfide gas at elevated temperatures. This reaction produces this compound along with hydrogen fluoride as a byproduct . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tungsten trifluoride monosulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tungsten.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands.
Aplicaciones Científicas De Investigación
Tungsten trifluoride monosulfide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Its potential cytotoxic properties are being explored for use in cancer treatment.
Medicine: Research is ongoing to investigate its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in certain types of batteries
Mecanismo De Acción
The mechanism of action of tungsten trifluoride monosulfide involves its interaction with various molecular targets and pathways. It can bind to the active sites of enzymes, displacing other essential metal ions and inhibiting enzyme activity. This can lead to various biochemical effects, such as the inhibition of DNA synthesis and cell division .
Comparación Con Compuestos Similares
Tungsten trifluoride monosulfide can be compared with other similar compounds, such as tungsten hexafluoride and tungsten disulfide. While tungsten hexafluoride is a strong fluorinating agent, this compound has unique properties due to the presence of both fluorine and sulfur atoms. Tungsten disulfide, on the other hand, is known for its lubricating properties and is used in different applications compared to this compound .
Similar compounds include:
- Tungsten hexafluoride (WF₆)
- Tungsten disulfide (WS₂)
- Tungsten trioxide (WO₃)
These compounds share some chemical properties with this compound but also have distinct differences that make each unique in its applications and behavior.
Propiedades
Número CAS |
41831-79-2 |
|---|---|
Fórmula molecular |
F3SW |
Peso molecular |
272.90 g/mol |
InChI |
InChI=1S/3FH.S.W/h3*1H;;/q;;;;+3/p-3 |
Clave InChI |
NOQGFRFLINKQGA-UHFFFAOYSA-K |
SMILES canónico |
F[W](=S)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


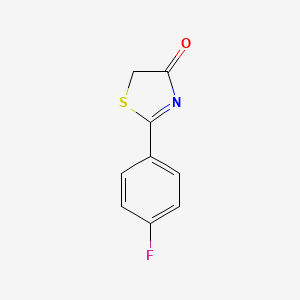
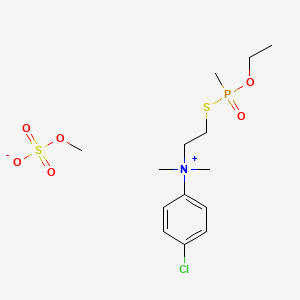
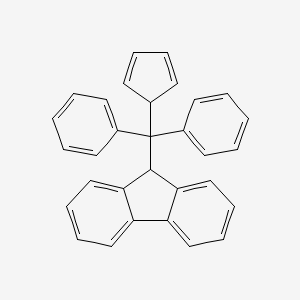
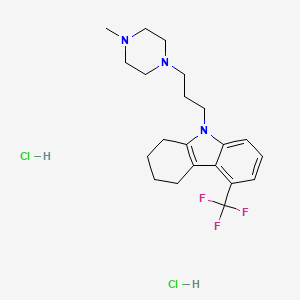
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)
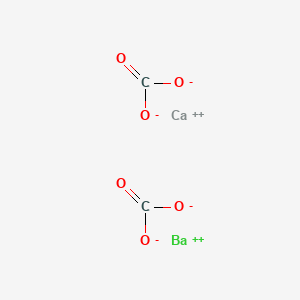

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
